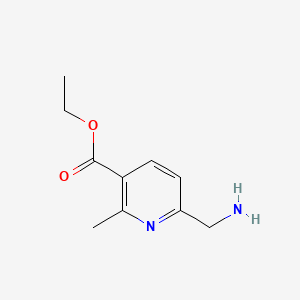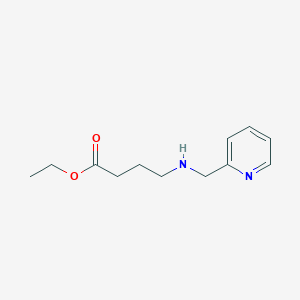
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound that features an imidazole ring, a benzyloxycarbonyl group, and a carboxylic acid functional group
Métodos De Preparación
The synthesis of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyloxycarbonyl group: This step involves the protection of an amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the carboxylic acid group: This can be done through various methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester intermediate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction control conditions.
Análisis De Reacciones Químicas
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like sodium borohydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involving the imidazole ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or biocompatibility.
Mecanismo De Acción
The mechanism of action of 1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the imidazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, coordination with metal ions, or hydrophobic interactions. The benzyloxycarbonyl group can serve as a protecting group, allowing selective reactions at other sites of the molecule.
Comparación Con Compuestos Similares
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-carboxamide: This compound has an amide group instead of a carboxylic acid group, which can affect its reactivity and solubility.
1-(2-(((Benzyloxy)carbonyl)amino)ethyl)-1H-imidazole-4-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its hydrogen bonding and polarity.
The uniqueness of this compound lies in its combination of functional groups, which allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C14H15N3O4 |
|---|---|
Peso molecular |
289.29 g/mol |
Nombre IUPAC |
1-[2-(phenylmethoxycarbonylamino)ethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12-8-17(10-16-12)7-6-15-14(20)21-9-11-4-2-1-3-5-11/h1-5,8,10H,6-7,9H2,(H,15,20)(H,18,19) |
Clave InChI |
QOQXDCPJHLIPBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(Cyclopropylmethyl)[(thiophen-2-yl)methyl]aminehydrochloride](/img/structure/B15307180.png)







